Product packaging for Rivoglitazone hydrochloride(Cat. No.:CAS No. 299176-11-7)

Rivoglitazone hydrochloride

Cat. No.: B1679397
CAS No.: 299176-11-7
M. Wt: 433.9 g/mol
InChI Key: LKKAMJRUPIIUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rivoglitazone hydrochloride is a novel thiazolidinedione and a potent, selective agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Activation of PPARγ regulates genes involved in glucose and lipid metabolism, thereby reducing insulin resistance in target tissues . This mechanism makes this compound a valuable investigational tool in type 2 diabetes research, where it has been shown to significantly improve glycemic control by lowering HbA1c and fasting plasma glucose . In clinical studies, the compound demonstrated dose-dependent efficacy, with once-daily dosing sufficient for sustained activity due to a half-life of approximately 13 hours . Beyond its glucose-lowering effects, research indicates this compound has beneficial impacts on lipid profiles, notably reducing triglyceride levels and increasing HDL-cholesterol, while also significantly elevating adiponectin levels and reducing biomarkers of inflammation such as hsCRP . Its metabolic disposition is characterized by extensive metabolism, with very low renal clearance, and it exhibits linear pharmacokinetics within the therapeutic dose range . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20ClN3O4S B1679397 Rivoglitazone hydrochloride CAS No. 299176-11-7

Properties

CAS No.

299176-11-7

Molecular Formula

C20H20ClN3O4S

Molecular Weight

433.9 g/mol

IUPAC Name

5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C20H19N3O4S.ClH/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17;/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25);1H

InChI Key

LKKAMJRUPIIUTC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CI-1037;  CI 1037;  CI1037;  CS-011;  CS011;  CS011;  DE-101;  R-119702;  Rivo;  Rivoglitazone HCl;  Rivoglitazone hydrochloride.

Origin of Product

United States

Synthetic Methodologies and Chemical Development

General Synthetic Routes for the Thiazolidinedione Core

The thiazolidine-2,4-dione (TZD) scaffold is a fundamental structural motif in a variety of medicinally important molecules. nih.gov Several synthetic strategies have been established for the construction of this heterocyclic core.

One of the most traditional and widely used methods involves the condensation of an α-haloacetic acid, such as chloroacetic acid, with thiourea (B124793). nih.govwikipedia.org This reaction is typically carried out by refluxing the reactants in water for an extended period. nih.gov The mechanism proceeds through an initial SN2 reaction where the sulfur atom of thiourea displaces the halogen from chloroacetic acid, followed by an intramolecular cyclization. nih.gov Variations of this method, including microwave-assisted synthesis, have been developed to reduce reaction times and improve yields. nih.gov

Another common approach is Kallenberg's method, which utilizes the reaction of carbonyl sulfide (B99878) with ammonia (B1221849) in the presence of a base to generate an in situ alkyl thioncarbamate. This intermediate then reacts with an α-halogenated carboxylic acid, followed by cyclization under acidic conditions to yield the TZD ring. nih.gov

A third route to the TZD core involves the reaction of ethyl chloroacetate (B1199739) with potassium thiocyanate. nih.gov The acidification of the resulting product leads to the formation of the thiazolidinedione ring, though this method requires careful handling due to the potential liberation of toxic hydrogen cyanide gas. nih.gov

These foundational synthetic routes provide versatile and scalable methods for producing the thiazolidine-2,4-dione nucleus, which serves as the starting point for the synthesis of more complex derivatives like Rivoglitazone (B70887).

Specific Synthetic Pathways for Rivoglitazone Hydrochloride

While the specific, detailed industrial synthesis of this compound is proprietary, a plausible synthetic pathway can be postulated based on the well-established chemistry of thiazolidinediones and the structure of Rivoglitazone. The synthesis can be logically divided into the preparation of the key aldehyde intermediate and its subsequent coupling with the thiazolidinedione core, followed by reduction and salt formation.

A likely retrosynthetic analysis of Rivoglitazone suggests two primary building blocks: 2,4-thiazolidinedione (B21345) and 4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl)methoxy]benzaldehyde. The synthesis of the latter would be a critical multi-step process.

Knoevenagel Condensation: The aldehyde intermediate, 4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl)methoxy]benzaldehyde, would undergo a Knoevenagel condensation with 2,4-thiazolidinedione. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyrrolidine (B122466), and results in the formation of a 5-benzylidene-2,4-thiazolidinedione intermediate. benthamdirect.com

Reduction of the Benzylidene Intermediate: The carbon-carbon double bond of the 5-benzylidene-2,4-thiazolidinedione intermediate is then reduced to a single bond. This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon, or with chemical reducing agents such as sodium borohydride (B1222165) in the presence of a catalyst. wikipedia.org

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt. This is typically accomplished by treating a solution of the Rivoglitazone free base with hydrochloric acid, often in an alcoholic solvent like ethanol (B145695) or methanol, to precipitate the desired salt. researchgate.netmdpi.com

This proposed pathway leverages well-understood and scalable chemical reactions common in pharmaceutical manufacturing.

Optimization Strategies in this compound Synthesis

The optimization of the synthetic route for a pharmaceutical compound like this compound is crucial for improving yield, purity, cost-effectiveness, and environmental sustainability. Key areas for optimization in the synthesis of thiazolidinediones include the Knoevenagel condensation and the subsequent reduction step.

For the Knoevenagel condensation , optimization can focus on several parameters:

Catalyst Selection: While piperidine is a traditional catalyst, other bases like pyrrolidine have been shown to be more efficient in some cases. nih.gov The use of greener catalysts, such as L-proline or ethylenediamine (B42938) diacetate (EDDA), has also been explored to promote the reaction under milder conditions. nih.govbenthamdirect.com

Solvent Choice: The reaction can be performed in various solvents, including ethanol, toluene, and even in solvent-free conditions or in green solvents like water or polyethylene (B3416737) glycol (PEG). benthamdirect.comacs.org

Reaction Conditions: The use of microwave irradiation has been demonstrated to significantly shorten reaction times and improve yields for the Knoevenagel condensation. wikipedia.orgyoutube.com Optimizing the temperature and reaction time is also critical. acs.org

In the reduction of the 5-benzylidene intermediate , optimization strategies include:

Reducing Agent: The choice of reducing agent is critical. While catalytic hydrogenation is effective, chemical reducing agents like sodium borohydride, sometimes in combination with transition metal salts, can offer milder and more selective reduction conditions. benthamdirect.com

Reaction Parameters: Factors such as temperature, pressure (for hydrogenation), and reaction time are optimized to ensure complete conversion while minimizing side reactions. mdpi.com

Purification: Developing efficient crystallization and purification methods for the final product and intermediates is essential for achieving the high purity required for a pharmaceutical active ingredient. researchgate.net

Derivatization Approaches for Thiazolidinedione-Based Compounds

The thiazolidinedione scaffold offers several sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially improved pharmacological profiles. The primary points for derivatization are the thiazolidinedione ring itself, particularly at the N-3 and C-5 positions, and the linking group and terminal moieties of the side chain. nih.gov

Substitutions at the Thiazolidinedione Ring (e.g., N-3, C-5)

C-5 Position: The C-5 position of the thiazolidinedione ring is the most common site for modification. As previously discussed, the Knoevenagel condensation with various aldehydes introduces a wide array of substituents at this position, which are then often reduced to the corresponding benzyl (B1604629) derivatives. nih.govbenthamdirect.com The nature of the aromatic or heterocyclic aldehyde used in this step is a key determinant of the final compound's biological activity.

N-3 Position: The nitrogen atom at the N-3 position of the thiazolidinedione ring is another important site for derivatization. The acidic proton on this nitrogen can be readily removed by a base, allowing for N-alkylation or N-acylation. nih.govmdpi.com Introducing different substituents at the N-3 position can modulate the compound's physicochemical properties, such as its acidity and lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. nih.gov However, it has been noted that N-alkylation can sometimes lead to a decrease in antidiabetic activity. mdpi.com

Modification of Linking Groups and Terminal Moieties

Beyond the thiazolidinedione ring, modifications to the linking group and the terminal moiety of the side chain are crucial for fine-tuning the biological activity of these compounds. Structure-activity relationship (SAR) studies have shown that the nature of the linker between the central phenyl ring and the terminal lipophilic group, as well as the substituents on the terminal group, play a significant role in the compound's interaction with its biological target. nih.govyoutube.com

These derivatization strategies have been extensively used in the field of medicinal chemistry to develop novel thiazolidinedione-based compounds with improved efficacy and safety profiles.

Molecular Target Interactions and Pharmacological Mechanisms

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

The principal mechanism of action for rivoglitazone (B70887) hydrochloride is its high-affinity binding to and activation of PPARγ, a ligand-activated transcription factor that is a key regulator of adipogenesis and glucose homeostasis. nih.govdrugbank.comnih.gov

As a thiazolidinedione, rivoglitazone binds to the ligand-binding domain (LBD) of PPARγ. nih.govscielo.br The acidic TZD head group characteristically forms hydrogen bonds with polar residues within the receptor's binding pocket, specifically within the AF-2 (activation function 2) pocket and helix 12. scielo.br This interaction stabilizes the LBD in an active conformation. scielo.br

X-ray crystallography studies of rivoglitazone bound to PPARγ have revealed specific molecular interactions that contribute to its high potency. nih.govdrugbank.com Rivoglitazone establishes a unique hydrogen bond network with the residues of the PPARγ co-activator binding surface (AF-2). nih.govdrugbank.com Compared to other TZDs like rosiglitazone (B1679542), it also forms more extensive contacts with helix 3 and the β-sheet of the receptor. nih.govdrugbank.com This binding event induces a critical conformational change in the PPARγ receptor, a necessary step for the recruitment of co-activator proteins and subsequent gene regulation. nih.govnih.gov

In its inactive state, the PPARγ receptor is associated with a co-repressor complex, which silences gene expression. nih.gov The conformational change induced by the binding of rivoglitazone to the PPARγ LBD causes the dissociation of this co-repressor complex and facilitates the recruitment of a suite of co-activator proteins. nih.gov

Upon activation, PPARγ forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). nih.govscielo.br This rivoglitazone-PPARγ-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.govscielo.br This binding event initiates the transcription of genes that play crucial roles in carbohydrate and lipid metabolism, thereby executing the pharmacological effects of the drug. nih.gov

Rivoglitazone is characterized as a potent and selective PPARγ agonist. nih.gov While the TZD class can exhibit some activity on the other PPAR isoforms, PPARα and PPARδ, rivoglitazone's activity is predominantly focused on the gamma isoform. nih.govnih.gov In vitro luciferase reporter assays have demonstrated that rivoglitazone potently activates human PPARγ while having minimal effect on PPARα and PPARδ activity. nih.govnps.org.au

Molecular dynamics simulations suggest that the selectivity of TZDs is determined by key amino acid residue interactions within the ligand binding pockets of the different isoforms. For PPARα, residues Tyr314 and Phe318 are key determinants, while for PPARδ, residues Phe291 and Thr253 are critical for TZD interactions. nih.govdrugbank.com Rivoglitazone's structure confers a high affinity for the PPARγ binding pocket over the other isoforms.

Below is a table summarizing the comparative potency of rivoglitazone against other TZDs on the human PPARγ isoform.

CompoundRelative Potency vs. Pioglitazone (B448)Relative Potency vs. Rosiglitazone
Rivoglitazone 16.4-fold higher3.6-fold higher
Rosiglitazone ~4.5-fold higher1.0 (Reference)
Pioglitazone 1.0 (Reference)~0.22-fold

This table is generated based on comparative EC50 data from scientific literature. nps.org.au

Cellular and Molecular Signaling Pathways Modulated by Rivoglitazone Hydrochloride

By activating PPARγ, this compound modulates a cascade of signaling pathways in metabolic tissues such as adipose tissue, skeletal muscle, and the liver, leading to improved systemic glucose homeostasis.

Rivoglitazone enhances sensitivity to insulin (B600854) through several key cellular mechanisms, primarily driven by its effects on adipose tissue. nih.gov

Modulation of Adipokines: PPARγ activation by rivoglitazone significantly alters the secretion of hormones from adipocytes, known as adipokines. A primary effect is the substantial increase in the production and secretion of adiponectin, a hormone known to improve insulin action and fat oxidation. nih.govnps.org.au Conversely, PPARγ activation can lead to a reduction in the expression of insulin resistance-promoting factors such as Tumor Necrosis Factor-alpha (TNF-α) and resistin. nih.govnih.gov

Enhanced Glucose Uptake: Thiazolidinediones promote the uptake of glucose into insulin-sensitive tissues like skeletal muscle and adipocytes. This is achieved by increasing the expression and translocation of the glucose transporter type 4 (GLUT4), which moves from intracellular vesicles to the plasma membrane to facilitate glucose entry into the cell. nih.govnih.gov

Fatty Acid Redistribution: By promoting the uptake and storage of circulating free fatty acids into peripheral adipose tissue, rivoglitazone reduces the availability of lipids in muscle and liver. nps.org.au This reduction in ectopic lipid accumulation is a key factor in ameliorating insulin resistance in these tissues. nps.org.au

The insulin-sensitizing effects of rivoglitazone culminate in the improved regulation of whole-body glucose levels. This is achieved through coordinated actions in the liver and peripheral tissues.

Suppression of Hepatic Gluconeogenesis: A key contributor to elevated blood glucose in states of insulin resistance is excessive glucose production by the liver (hepatic gluconeogenesis). nih.gov Thiazolidinediones, acting through PPARγ, help to suppress this process. nps.org.au They reduce the expression of key rate-limiting gluconeogenic enzymes, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), thereby decreasing hepatic glucose output. nih.govnih.govnih.gov

Comparative Analysis of Mechanism of Action with Other Thiazolidinediones

Rivoglitazone shares the core mechanism of action with other thiazolidinediones, which is the activation of PPAR-γ. nih.govnih.gov However, there are notable differences in potency, selectivity, and effects on metabolic pathways among the members of this class.

Rivoglitazone is considered one of the most potent PPAR-γ agonists. researchgate.netnih.gov In vitro studies have shown that it activates human PPAR-γ more potently than both rosiglitazone and pioglitazone. researchgate.net This higher potency may translate to achieving therapeutic effects at lower concentrations.

The following table provides a comparative overview of the mechanisms of action of different thiazolidinediones.

FeatureRivoglitazonePioglitazoneRosiglitazoneTroglitazone (B1681588)Lobeglitazone
Primary Target PPAR-γ agonist researchgate.netnih.govDual PPAR-γ and PPAR-α agonist nih.govSelective PPAR-γ agonist wikipedia.orgdrugbank.comPPAR-γ and PPAR-α agonist wikipedia.orgSelective PPAR-γ agonist drugbank.com
Potency on PPAR-γ High, more potent than rosiglitazone and pioglitazone researchgate.netLower than rosiglitazone and rivoglitazone researchgate.netHigh, but less potent than rivoglitazone researchgate.netPotent PPAR-γ activatorHigh binding affinity, potentially higher than rosiglitazone and pioglitazone e-dmj.orgresearchgate.net
Effect on Triglycerides Reduces triglycerides researchgate.netnih.govReduces triglycerides nih.govMay increase triglycerides initially nih.govReduces triglyceridesReduces triglycerides, similar to pioglitazone e-dmj.org
Interaction with Kinase Pathways Not directly studied; expected to inhibit JNK/AP-1 based on class effects diabetesjournals.orgdiabetesjournals.orgKnown to affect kinase signaling pathwaysInhibits JNK phosphorylation and AP-1 DNA-binding activity diabetesjournals.orgdiabetesjournals.orgShown to have anti-inflammatory effects that may involve kinase pathways wikipedia.orgExpected to have similar effects to other TZDs on insulin signaling pathways e-dmj.org

While all TZDs improve insulin sensitivity through PPAR-γ activation, their differing affinities for PPAR subtypes and their distinct chemical structures lead to variations in their pharmacological profiles. nih.gov For example, pioglitazone's dual agonism on PPAR-α and PPAR-γ may contribute to its more favorable effects on lipid profiles compared to the more selective PPAR-γ agonist rosiglitazone. nih.govnih.gov Troglitazone also activates both PPAR-α and PPAR-γ. wikipedia.org Lobeglitazone, a newer TZD, is a selective PPAR-γ agonist with a high binding affinity. e-dmj.orgresearchgate.net The superior potency of rivoglitazone on PPAR-γ suggests it may elicit a robust response in regulating genes involved in glucose and lipid homeostasis. researchgate.netovid.com

Preclinical Pharmacological Investigations and Biological Effects

In Vitro Pharmacological Characterization

The activity of Rivoglitazone (B70887) on human PPAR isoforms was evaluated using luciferase reporter assays in HT-1080 cells. frontiersin.org In these experiments, cells were co-transfected with an expression plasmid for the ligand-binding domain of a human PPAR isoform (γ, α, or δ) fused to a GAL4 DNA-binding domain, alongside a luciferase reporter plasmid. frontiersin.org The results demonstrated that Rivoglitazone is a potent and highly selective agonist for PPARγ. frontiersin.orgnih.gov

Rivoglitazone activated human PPARγ more potently than the established TZD agents, Rosiglitazone (B1679542) and Pioglitazone (B448). frontiersin.orgnih.gov Conversely, it exhibited minimal to no activation of PPARα and PPARδ, highlighting its selectivity for the PPARγ receptor. frontiersin.orgnih.gov The half-maximal effective concentrations (EC₅₀) from these assays quantify its potent activity. frontiersin.org

Table 1: PPAR Transactivation Activity of Rivoglitazone and Comparators

Compound hPPARγ EC₅₀ (nM) hPPARα Activity (% of Control at 10 µM) hPPARδ Activity (% of Control at 10 µM)
Rivoglitazone 4.1 <10% <10%
Rosiglitazone 15 <10% <10%
Pioglitazone 68 <10% <10%

Data sourced from Kanda et al. frontiersin.org

The 3T3-L1 adipocyte and L6 myotube cell lines are widely utilized in vitro models to assess the effects of insulin-sensitizing agents on glucose uptake and metabolism. Thiazolidinediones typically enhance glucose transport in these cells by promoting the translocation of glucose transporters (like GLUT4) to the plasma membrane. While Rivoglitazone's potent PPARγ agonism suggests it would enhance insulin (B600854) sensitivity and glucose uptake in these models, specific published research detailing these direct effects in 3T3-L1 or L6 cells could not be identified.

The 3T3-L1 preadipocyte cell line serves as a standard model for studying the process of adipogenesis. Activation of PPARγ is a critical step in initiating the differentiation of these precursor cells into mature, lipid-accumulating adipocytes. Given that Rivoglitazone is a potent PPARγ agonist, it is expected to strongly induce adipogenesis in this cell line. However, specific studies providing direct experimental evidence or characterization of Rivoglitazone's effects on 3T3-L1 adipocyte differentiation were not found in a review of the available literature.

In Vivo Efficacy Studies in Animal Models of Metabolic Disorders

The Zucker Diabetic Fatty (ZDF) rat is a well-established genetic model of obesity, insulin resistance, and type 2 diabetes. nih.gov In studies involving male ZDF rats, oral administration of Rivoglitazone for 14 days resulted in a dose-dependent reduction in plasma glucose and triglyceride (TG) levels. frontiersin.orgnih.gov

The glucose-lowering potency of Rivoglitazone was found to be substantially greater than that of both Pioglitazone and Rosiglitazone. nih.gov The half-maximal effective dose (ED₅₀) for reducing plasma glucose was significantly lower for Rivoglitazone compared to the other two TZDs, indicating superior in vivo potency. frontiersin.orgnih.gov Furthermore, Rivoglitazone treatment was shown to preserve pancreatic insulin content, an effect that was also more potent compared to Rosiglitazone. frontiersin.org

Table 2: Antidiabetic Effects of Rivoglitazone in ZDF Rats After 14-Day Treatment

Compound Plasma Glucose ED₅₀ (mg/kg) Effect on Plasma Glucose (at 1 mg/kg) Effect on Plasma Triglycerides (at 1 mg/kg)
Rivoglitazone 0.19 ↓ 62% ↓ 68%
Pioglitazone 34 No significant change No significant change
Rosiglitazone 28 No significant change No significant change

Data sourced from Kanda et al. frontiersin.orgnih.gov

The db/db mouse is another genetic model that exhibits obesity, hyperglycemia, and insulin resistance, making it a valuable tool for evaluating antidiabetic agents. frontiersin.org In studies with male db/db mice, a 14-day oral administration of Rivoglitazone demonstrated potent antidiabetic effects. frontiersin.orgnih.gov

Treatment with Rivoglitazone led to a significant, dose-dependent decrease in plasma glucose levels. frontiersin.org This effect was accompanied by a marked increase in the plasma levels of adiponectin, an insulin-sensitizing hormone primarily secreted from adipose tissue. frontiersin.org The potency of Rivoglitazone in both lowering glucose and raising adiponectin was greater than that observed with Pioglitazone at equivalent doses. frontiersin.org

Table 3: Effects of Rivoglitazone in db/db Mice After 14-Day Treatment

Treatment Group Plasma Glucose (mg/dL) Plasma Adiponectin (µg/mL)
Control 638 ± 25 10.1 ± 0.6
Rivoglitazone (0.1 mg/kg) 480 ± 54* 16.5 ± 0.9*
Rivoglitazone (0.3 mg/kg) 212 ± 41* 25.0 ± 1.5*
Pioglitazone (3 mg/kg) 489 ± 46* 15.0 ± 1.1*
Pioglitazone (10 mg/kg) 277 ± 53* 23.3 ± 0.9*

P<0.05, compared with the control group. Data are reported as mean ± S.E.M. frontiersin.org

Amelioration of Insulin Resistance in Zucker Fatty Rats

Rivoglitazone hydrochloride has demonstrated the ability to ameliorate insulin resistance in Zucker fatty rats, a well-established animal model for studying obesity and insulin resistance. In a notable study, administration of rivoglitazone at a dose of 0.1 mg/kg clearly improved insulin sensitivity in this preclinical model nih.gov. This improvement is a key indicator of the compound's potential as an insulin-sensitizing agent. The mechanism behind this effect is linked to its function as a potent and selective agonist for peroxisome proliferator-activated receptor-gamma (PPARγ) nih.gov. The activation of PPARγ in target tissues, such as adipose tissue, skeletal muscle, and liver, leads to a cascade of downstream effects that enhance insulin signaling and glucose uptake.

The amelioration of insulin resistance is a critical factor in managing type 2 diabetes, and the findings from studies with Zucker fatty rats highlight the therapeutic potential of rivoglitazone in this regard. While the specific molecular changes leading to this improvement are complex, they are fundamentally tied to the modulation of gene expression by the activated PPARγ, resulting in improved systemic insulin action.

Impact on Plasma Glucose and Triglyceride Levels in Rodent Models

The administration of this compound has shown significant effects on plasma glucose and triglyceride levels in various rodent models of diabetes and insulin resistance.

In Zucker diabetic fatty (ZDF) rats, a 14-day course of rivoglitazone treatment resulted in a dose-dependent decrease in both plasma glucose and triglyceride (TG) levels nih.gov. The glucose-lowering effect of rivoglitazone was found to be substantially more potent than that of other thiazolidinediones, such as pioglitazone and rosiglitazone nih.gov. The half-maximal effective dose (ED50) for glucose reduction was 0.19 mg/kg for rivoglitazone, compared to 34 mg/kg for pioglitazone, and 0.20 mg/kg for rivoglitazone compared to 28 mg/kg for rosiglitazone nih.gov.

Furthermore, in diabetic db/db mice, rivoglitazone also exhibited potent antidiabetic effects nih.gov. In Zucker fatty rats, a dose of 0.1 mg/kg not only ameliorated insulin resistance but also lowered plasma TG levels by accelerating the clearance of plasma triglycerides nih.gov. This dual impact on both glucose and lipid metabolism underscores the comprehensive metabolic benefits of rivoglitazone in these preclinical models.

Below is an interactive data table summarizing the comparative glucose-lowering potency of rivoglitazone.

CompoundED50 (mg/kg) for Glucose Lowering in ZDF Rats
Rivoglitazone0.19
Pioglitazone34
Rivoglitazone0.20
Rosiglitazone28

Hepatic Glucose Production Modulation in Preclinical Models

Preclinical studies have suggested that this compound may play a role in modulating hepatic glucose production. Gene expression analysis in the liver of Zucker diabetic fatty (ZDF) rats treated with rivoglitazone for 14 days indicated a potential reduction in the output of glucose from the liver nih.gov. The liver is a primary site of endogenous glucose production, and excessive hepatic glucose output is a major contributor to hyperglycemia in type 2 diabetes.

Gene Expression Analysis in Target Tissues (e.g., Liver and Heart of ZDF rats)

Gene expression analysis in the liver and heart of Zucker diabetic fatty (ZDF) rats following a 14-day treatment with this compound has provided valuable insights into its molecular mechanisms of action nih.gov. The study revealed that rivoglitazone may modulate the balance of cardiac glucose and fatty acid metabolism in diabetic animals nih.gov. This suggests that beyond its systemic effects on glucose and lipids, rivoglitazone could also have direct effects on cardiac energy substrate utilization.

In the liver, the gene expression changes pointed towards a reduction in hepatic glucose production nih.gov. This is consistent with the observed hypoglycemic effects of the compound. The heart, another critical organ in metabolic health, also showed altered gene expression, indicating a potential shift in its energy metabolism. In the diabetic state, the heart's reliance on different energy sources can be altered, and the observed changes suggest that rivoglitazone may help to restore a more favorable metabolic profile. These findings from gene expression studies underscore the tissue-specific effects of rivoglitazone and its potential to influence key metabolic pathways in both the liver and the heart.

Exploratory Preclinical Studies in Other Therapeutic Areas

Investigating Potential Antibacterial Activity (e.g., binding to bacterial enzymes ParE and MurE)

In silico studies have explored the potential of this compound as a dual-target therapeutic agent for bacterial infections by investigating its binding affinity to essential bacterial enzymes, specifically ParE and MurE nih.gov. These enzymes are crucial for bacterial survival, making them attractive targets for novel antibacterial agents. The misuse and overuse of existing antibiotics have led to the emergence of bacterial resistance, creating a pressing need for new therapeutic strategies nih.gov.

The in silico analysis, which included extra-precision docking and binding free energy calculations (MM-GBSA), demonstrated that rivoglitazone exhibited a higher binding affinity for both ParE and MurE enzymes compared to other selected compounds nih.gov. To further validate these findings and understand the binding mode of the inhibitor, molecular dynamic (MD) simulations were performed. These simulations confirmed the stability of the rivoglitazone/4MOT and rivoglitazone/4C13 complexes nih.gov. These computational findings suggest that the rivoglitazone scaffold could serve as a basis for the development of new and effective antibacterial agents nih.gov.

Modulation of Neurodegenerative Pathways (Comparative PPARγ Agonist Research)

Research into peroxisome proliferator-activated receptor-gamma (PPARγ) agonists has extended beyond metabolic diseases to explore their potential in modulating neurodegenerative pathways. While direct studies on this compound in neurodegeneration are limited, the broader class of PPARγ agonists has shown promise in this area. PPARγ is expressed in the brain and its activation can influence various cellular signaling mechanisms involved in neuroinflammation and neurodegeneration nih.gov.

Anti-inflammatory Characteristics (Comparative PPARγ Agonist Research)

Peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, a class of compounds to which this compound belongs, are known to possess significant anti-inflammatory properties. These effects are largely attributed to the ability of PPARγ to negatively interfere with pro-inflammatory transcription factor pathways, such as nuclear factor-kappa B (NF-κB). Activation of PPARγ can suppress the expression of various pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com

While preclinical studies directly comparing the anti-inflammatory potency of rivoglitazone with other thiazolidinediones (TZDs) are not extensively detailed in available literature, its high potency as a PPARγ agonist suggests a strong potential for anti-inflammatory activity. nih.gov Research on other members of the TZD class, such as pioglitazone and rosiglitazone, provides a basis for understanding these effects. For instance, in a comparative study using a carrageenan-induced rat paw edema model, an established method for assessing acute inflammation, both rosiglitazone and pioglitazone demonstrated definitive anti-inflammatory effects. In this model, rosiglitazone showed a greater maximal inhibition of edema compared to pioglitazone. cibtech.org

The anti-inflammatory mechanism of PPARγ agonists involves the suppression of the NF-κB signaling pathway. mdpi.com Studies have shown that these compounds can inhibit the phosphorylation of the p65 subunit of NF-κB, preventing its activation and the subsequent transcription of inflammatory genes. nih.govmdpi.com Furthermore, PPARγ activation can promote the expression of anti-inflammatory factors, such as interleukin-10 (IL-10). nih.govmdpi.com In preclinical models, pioglitazone has been shown to markedly decrease key inflammatory markers, including TNF-α and IL-1β, in diabetic rats, highlighting its beneficial effect on neuroinflammatory pathways. nih.gov

Given that rivoglitazone is the most potent PPARγ agonist in the TZD class, it is hypothesized to exert robust anti-inflammatory effects, likely surpassing those of older agents in the same class. nih.gov However, direct comparative preclinical studies are necessary to definitively establish its relative anti-inflammatory efficacy.

Interactive Data Table: Comparative Anti-inflammatory Effects of PPARγ Agonists

CompoundAnimal ModelKey FindingsReference
RosiglitazoneCarrageenan-induced rat paw edemaShowed significant, dose-dependent anti-inflammatory effect. Maximal inhibition of 40.80% at 0.36 mg/kg. cibtech.org
PioglitazoneCarrageenan-induced rat paw edemaDemonstrated significant anti-inflammatory effect. Maximal inhibition of 38.72% at 0.60 mg/kg. cibtech.org
PioglitazoneDiabetic Rats (Neuroinflammation)Markedly decreased inflammatory markers TNF-α and IL-1β. nih.gov
RivoglitazoneN/A (Inference)As the most potent TZD, it is expected to have strong anti-inflammatory actions, though direct comparative preclinical data is limited. nih.gov

Cardiovascular Protective Effects in Animal Models (Comparative PPARγ Agonist Research)

The thiazolidinedione class of PPARγ agonists has demonstrated a range of cardiovascular protective effects in various animal models. These benefits are multifaceted, stemming from their metabolic, anti-inflammatory, and direct vascular effects. While direct comparative studies on the cardiovascular effects of rivoglitazone in animal models are limited, its high potency as a PPARγ agonist suggests it may share and potentially enhance the protective mechanisms observed with other TZDs like pioglitazone and rosiglitazone. nih.gov

Preclinical research has established that PPARγ agonists can favorably modulate factors involved in atherosclerosis. They have been shown to inhibit plaque progression and exhibit protective effects on the vascular endothelium. frontiersin.org The activation of PPARγ is associated with improvements in endothelial function, reduction of oxidative stress, and inhibition of vascular inflammation. frontiersin.org For example, studies in animal models of myocardial infarction or stroke have shown that TZDs can improve outcomes. nih.gov

Distinct effects on lipid profiles between different TZDs have been noted, which may contribute to their cardiovascular profiles. In comparative analyses, pioglitazone has been shown to decrease triglycerides and increase high-density lipoprotein (HDL) cholesterol more effectively than rosiglitazone. nih.govresearchgate.net Both agents contribute to shifting low-density lipoprotein (LDL) particles towards a larger, less atherogenic form. nih.gov Rivoglitazone has also been shown to reduce hypertriglyceridemia, a known cardiovascular risk factor. nih.gov

In diabetic animal models, gene expression analysis following rivoglitazone administration suggested a modulation of the balance of cardiac glucose and fatty acid metabolism. This indicates a potential mechanism for improving cardiac performance in diabetic states.

The cardiovascular benefits of PPARγ agonists are also linked to their anti-inflammatory properties within the vasculature. Atherosclerosis is recognized as an inflammatory disease, and TZDs may interfere with this process by reducing the expression of inflammatory cytokines and adhesion molecules that are critical for the formation of atherosclerotic plaques. frontiersin.org

While the collective evidence from preclinical models strongly supports the cardiovascular protective potential of the TZD class, further studies are required to specifically delineate the comparative effects of rivoglitazone and to confirm whether its higher potency translates into superior cardiovascular outcomes in these models.

Interactive Data Table: Comparative Cardiovascular Effects of PPARγ Agonists in Preclinical/Clinical Research

CompoundArea of EffectObserved EffectsReference
PioglitazoneLipid ProfileDecreases triglycerides, increases HDL. Shifts LDL to larger, less dense particles. nih.gov
RosiglitazoneLipid ProfileVariable effects on triglycerides, increases HDL and LDL. Shifts LDL to larger, less dense particles. nih.gov
PioglitazoneAtherosclerosisShown to reduce the progression of carotid intima-media thickness, a surrogate for atherosclerosis. nih.gov
Thiazolidinediones (General)Vascular HealthExhibit anti-inflammatory and antioxidant properties, inhibit plaque progression, and protect vascular endothelium. frontiersin.org
RivoglitazoneMetabolic/CardiacReduces hypertriglyceridemia. Gene expression analysis suggests modulation of cardiac glucose/fatty acid metabolism. nih.gov

Metabolic Pathways and Preclinical Disposition Studies

Identification of Metabolic Pathways in Animal Models (e.g., Rats and Cynomolgus Monkeys)

The metabolic profile of rivoglitazone (B70887) has been extensively studied in male F344/DuCrlCrlj rats and cynomolgus monkeys. nih.gov These preclinical investigations revealed five principal biotransformation routes: O-demethylation, thiazolidinedione (TZD) ring opening, N-glucuronidation, N-demethylation, and TZD ring hydroxylation. nih.govresearchgate.net While some pathways are common to both species, notable differences exist, particularly in the occurrence of N-demethylation and TZD ring hydroxylation, which were observed exclusively in monkeys. nih.gov

Table 1: Overview of Rivoglitazone Metabolic Pathways in Rats and Cynomolgus Monkeys

Metabolic Pathway Observed in Rats Observed in Cynomolgus Monkeys Key Metabolites
O-Demethylation Yes Yes O-demethyl rivoglitazone (M12), O-demethyl-O-sulfate (M11)
TZD Ring Opening Yes Yes TZD ring-opened mercapto amide (M22), TZD ring-opened mercapto carboxylic acid (M23)
N-Glucuronidation Yes Yes N-glucuronide (M13), TZD ring-opened N-glucuronide (M9)
N-Demethylation No Yes N-demethyl rivoglitazone (M17)
TZD Ring Hydroxylation No Yes TZD ring 5-hydroxy rivoglitazone (M18)

O-Demethylation

O-demethylation represents the predominant metabolic pathway for rivoglitazone in both rats and cynomolgus monkeys. nih.gov This process involves the removal of a methyl group from the methoxy (B1213986) moiety of the benzimidazole (B57391) ring, leading to the formation of O-demethyl rivoglitazone (M12). dntb.gov.ua This primary metabolite can undergo further conjugation. In plasma, while rivoglitazone is the main component in both species, the subsequent metabolite O-demethyl-O-sulfate (M11) was identified as the major metabolite in rats. nih.govresearchgate.net In contrast, M11 was observed only as one of many minor metabolites in monkeys, highlighting a species-specific difference in the secondary metabolism of the O-demethylated product. nih.gov

N-Demethylation

The N-demethylation pathway is a species-specific metabolic route for rivoglitazone, having been observed in cynomolgus monkeys but not in rats. nih.govresearchgate.net This reaction involves the removal of the methyl group from the nitrogen atom on the benzimidazole ring of the rivoglitazone molecule. dntb.gov.ua This process yields the metabolite N-demethyl rivoglitazone (M17). dntb.gov.ua The absence of this pathway in rats underscores the metabolic differences between the two animal models used in preclinical safety and disposition studies. nih.gov

TZD Ring Hydroxylation

Similar to N-demethylation, hydroxylation of the thiazolidinedione ring is another metabolic pathway unique to cynomolgus monkeys in the preclinical studies conducted. nih.govresearchgate.net This oxidative reaction introduces a hydroxyl group directly onto the TZD ring, specifically at the fifth position, resulting in the formation of TZD ring 5-hydroxy rivoglitazone (M18). dntb.gov.ua The restriction of this pathway to monkeys further illustrates the species-dependent variations in the biotransformation of rivoglitazone. nih.gov

Carboxyl-Linked Glucuronic Acid Conjugation

A potential metabolic pathway involving carboxyl-linked glucuronic acid conjugation has been identified for rivoglitazone. researchgate.net This phase II reaction is contingent on the prior formation of a metabolite containing a carboxylic acid group. The TZD ring-opening pathway provides such a substrate in the form of the TZD ring-opened mercapto carboxylic acid (M23). researchgate.net Once formed, this carboxylic acid moiety can be conjugated with glucuronic acid. nih.govresearchgate.net This creates a more water-soluble acyl-glucuronide, facilitating its excretion from the body. nih.gov

Table 2: Identified Metabolites of Rivoglitazone in Preclinical Studies

Metabolite ID Name Parent Pathway
M9 TZD ring-opened N-glucuronide N-Glucuronidation
M11 O-demethyl-O-sulfate O-Demethylation
M12 O-demethyl rivoglitazone O-Demethylation
M13 N-glucuronide N-Glucuronidation
M17 N-demethyl rivoglitazone N-Demethylation
M18 TZD ring 5-hydroxy rivoglitazone TZD Ring Hydroxylation
M22 TZD ring-opened mercapto amide TZD Ring Opening

Characterization and Identification of Rivoglitazone Metabolites (e.g., M1-M20, M22, M23)

In vivo studies in rats and monkeys have identified twenty metabolites of rivoglitazone, designated as M1 through M20. nih.gov The structural elucidation of these metabolites has revealed five principal initial metabolic pathways:

O-demethylation

Thiazolidinedione (TZD) ring opening

N-glucuronidation

N-demethylation

TZD ring hydroxylation nih.gov

O-demethylation represents the major metabolic pathway in both rats and monkeys. nih.gov In vitro investigations using liver microsomes have further identified two additional metabolites, M22 (TZD ring-opened mercapto amide) and M23 (TZD ring-opened mercapto carboxylic acid), which were not detected in the in vivo studies. researchgate.netnih.govresearchgate.net These metabolites are considered the primary and sequential products of the TZD ring-opening pathway. researchgate.netresearchgate.net

The major metabolite detected in the plasma of both rats and monkeys is O-demethyl-O-sulfate (M11). nih.govnih.gov Another significant metabolite, particularly in monkeys, is the N-glucuronide (M13), which can nonenzymatically hydrolyze to the TZD ring-opened N-glucuronide (M9). nih.gov Furthermore, a TZD ring-opened S-cysteine conjugate (M15) has been identified in human hepatocytes. nih.gov

Enzymatic Systems Involved in Rivoglitazone Metabolism (e.g., UGT1A3, UGT2B7 inhibition)

The metabolic transformation of rivoglitazone involves multiple enzymatic systems. The four primary oxidative metabolic pathways are mediated by various human cytochrome P450 (P450) enzymes. nih.gov

The process of N-glucuronidation, a significant metabolic route, is specifically catalyzed by two UDP-glucuronosyltransferase (UGT) enzymes: UGT1A3 and UGT2B7. researchgate.netnih.gov

Species-Specific Metabolic Differences in Rivoglitazone Disposition

Notable differences in the metabolism and disposition of rivoglitazone have been observed between preclinical animal models.

Metabolic Pathways:

N-demethylation and TZD ring hydroxylation: These two metabolic pathways have been observed exclusively in monkeys and not in rats. nih.gov

N-glucuronidation: The formation of N-glucuronide (M13) and its subsequent hydrolysis product, M9, is more prominent in monkeys than in rats. nih.gov

Excretion:

In rats , the primary route of excretion for radioactivity after administration of [14C]rivoglitazone is through the feces. nih.govresearchgate.net

In monkeys , radioactivity is excreted in approximately equal proportions in both urine and feces. nih.govresearchgate.net

Plasma Metabolite Profile:

In rats , the major metabolite found in plasma is O-demethyl-O-sulfate (M11). nih.gov

In monkeys , while rivoglitazone remains the main component in plasma, M11 is present as one of many minor metabolites. nih.gov

Stereoselectivity:

Pharmacokinetic studies have revealed high stereoselectivity in the metabolic clearance of rivoglitazone in rats , with an R/S ratio of 5.78. nih.gov This is largely attributed to stereoselectivity in the plasma unbound fraction. nih.gov

In monkeys , the stereoselectivity in metabolic clearance is low, with an R/S ratio of 0.774. nih.gov

Pharmacokinetic Parameters in Preclinical Animal Models (e.g., total body clearance, volume of distribution, plasma half-life)

The pharmacokinetic properties of rivoglitazone have been characterized in both rats and cynomolgus monkeys, demonstrating low total body clearance and a small volume of distribution. nih.govresearchgate.net Metabolism is considered the primary contributor to its total body clearance. nih.gov

Below is a summary of the key pharmacokinetic parameters in these preclinical models.

Pharmacokinetic ParameterRatsMonkeys
Total Body Clearance (mL/min/kg)0.329 - 0.3330.310 - 0.371
Volume of Distribution (L/kg)0.125 - 0.1310.138 - 0.166
Plasma Half-life (hours)4.55 - 4.846.21 - 6.79
Oral Bioavailability>95%>76.1%

Structure Activity Relationship Sar and Molecular Modeling

Elucidation of Key Structural Features for Potent PPARγ Agonism

Rivoglitazone's high potency as a PPARγ agonist is attributed to several key structural features that facilitate a precise and stable interaction with the ligand-binding domain (LBD) of the receptor. flinders.edu.aunih.gov The thiazolidinedione (TZD) head group is a critical component, forming a network of hydrogen bonds with polar residues within the active site, which is essential for anchoring the molecule and stabilizing the active conformation of the LBD. nih.govresearchgate.net

The X-ray crystal structure of rivoglitazone (B70887) bound to PPARγ reveals a unique hydrogen bond network with residues of the co-activator binding surface, also known as AF2. flinders.edu.aunih.gov This interaction is more extensive compared to other TZD compounds like rosiglitazone (B1679542), involving greater contacts with helix 3 and the β-sheet of the receptor. flinders.edu.au The central phenyl ring and the linker region of rivoglitazone position the molecule optimally within the binding pocket, while the tail group, a methoxy-substituted benzimidazole (B57391) ring, engages in specific hydrophobic and polar interactions that contribute to its high affinity. nih.gov

Molecular dynamics simulations have further illuminated the mechanisms of PPAR selectivity, indicating that interactions with specific residues in PPARα (Tyr314 and Phe318) and PPARδ (Phe291 and Thr253), as well as the omega loop, are key determinants of how TZD compounds differentiate between the PPAR subtypes. flinders.edu.aunih.gov

Rational Design Principles for Novel Thiazolidinedione Derivatives with Enhanced Activity

The understanding of rivoglitazone's interaction with PPARγ has informed the rational design of new thiazolidinedione derivatives with potentially enhanced activity and improved safety profiles. nih.gov A key principle is the application of bioisosterism, where parts of the molecule are replaced with other chemical groups that retain similar biological activity. nih.govijpsnonline.com For instance, modifications to the tail group of the TZD molecule have been explored to optimize interactions with the hydrophobic pocket of the PPARγ LBD. nih.gov

Another design strategy involves the synthesis of derivatives that can form additional or stronger hydrogen bonds with the key amino acid residues in the active site, such as Ser289, His323, His449, and Tyr473. semanticscholar.orgresearchgate.net The goal is to create compounds that can effectively stabilize the active conformation of the receptor, leading to potent agonistic activity. nih.gov The design of novel TZD derivatives also focuses on modifying the central scaffold to improve pharmacokinetic properties and reduce off-target effects. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the relationship between the chemical structure of thiazolidinedione derivatives and their biological activity. nih.govnih.gov These studies use statistical models to correlate physicochemical properties of the compounds with their PPARγ agonistic activity. nih.gov For the TZD class of compounds, 2D-QSAR models have been developed that have successfully identified key molecular descriptors associated with potent antidiabetic activity. nih.gov

While specific QSAR studies focusing exclusively on rivoglitazone are not extensively detailed in the provided results, the general findings from QSAR studies on TZDs are applicable. These studies have highlighted the importance of the TZD ring for PPARγ agonism. nih.gov Furthermore, 3D-QSAR models have provided insights into the spatial arrangement of structural features that are critical for high-affinity binding to the PPARγ receptor, guiding the design of new glitazones with enhanced glucose uptake activity. nih.govresearchgate.net

Molecular Docking and Binding Affinity Simulations with PPARγ

Molecular docking and binding affinity simulations are powerful computational tools that have been used to predict and analyze the interaction of rivoglitazone and other TZDs with the PPARγ receptor. nih.govresearchgate.net These simulations have confirmed the binding mode observed in the X-ray crystal structure, showing how the TZD head group interacts with the polar residues in the AF-2 pocket. flinders.edu.aunih.govnih.gov

Docking studies have been employed to compare the binding affinities of different TZD derivatives, revealing that compounds with superior binding energies often exhibit more potent biological activity. nih.gov For example, molecular docking has shown that certain derivatives can form more favorable interactions with the target protein compared to reference drugs like rosiglitazone. nih.gov These computational approaches allow for the virtual screening of large libraries of compounds, helping to identify promising candidates for further development. ijpsnonline.com The simulations have also been used to understand the structural basis for the high potency of certain TZDs by identifying additional hydrophobic contacts within the ligand-binding pocket. nih.govresearchgate.net

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Rosiglitazone-7.4Ser289, His323, His449, Tyr473
Derivative 6a-7.8PPARγ active site
Derivative 6f-7.6PPARγ active site
Derivative 6e-7.5PPARγ active site
Derivative 6j-7.6PPARγ active site

This table presents data from a molecular docking study of various thiazolidinedione derivatives with PPARγ, as reported in the literature. The binding affinities are predictive values from computational simulations. nih.gov

Influence of Stereochemistry on Biological Activity (e.g., (R)- and (S)-enantiomers)

Rivoglitazone is a racemic mixture, meaning it contains equal amounts of two enantiomers, (R)-rivoglitazone and (S)-rivoglitazone. nih.gov Studies have shown that stereochemistry plays a significant role in the pharmacokinetic properties of rivoglitazone, which in turn can influence its biological activity. nih.gov High stereoselectivity has been observed in the chiral inversion and metabolic clearance of rivoglitazone in rats, with the R/S ratio for chiral inversion clearance being 7.92 and for metabolic clearance being 5.78. nih.gov

Although the direct interaction of the individual enantiomers with the PPARγ receptor is not explicitly detailed in the provided search results, the observed stereoselectivity in its pharmacokinetics suggests that the two enantiomers may have different affinities for the receptor and/or be metabolized at different rates. nih.gov The differential binding of enantiomers to biological receptors is a well-established phenomenon in pharmacology. mdpi.com The stereoselectivity in plasma protein binding is also a major determinant of the different pharmacokinetic profiles of the rivoglitazone enantiomers. nih.gov

Drug Discovery and Development Trajectory

Early-Stage Development and Preclinical Evaluation Phases

Rivoglitazone (B70887) hydrochloride was engineered as a highly potent and selective PPARγ agonist, a mechanism of action shared by other thiazolidinedione drugs designed to enhance insulin (B600854) sensitivity. nih.gov

In Vitro Studies

In vitro studies were fundamental in characterizing the metabolic pathways of rivoglitazone. Research conducted on liver microsomes from rats, monkeys, and humans identified multiple routes of metabolism. These studies revealed that the metabolism of rivoglitazone hydrochloride is complex, involving several enzymatic pathways which were crucial for predicting its pharmacokinetic profile in humans. nih.gov

Preclinical In Vivo Evaluation

The preclinical efficacy of rivoglitazone was demonstrated in various animal models of obesity and type 2 diabetes, including Zucker diabetic fatty (ZDF) rats and diabetic db/db mice. nih.govresearchgate.net In these studies, rivoglitazone exhibited potent glucose-lowering effects. nih.govresearchgate.net

Key findings from these preclinical in vivo studies include:

Potent Glycemic Control: Administration of rivoglitazone to ZDF rats for 14 days resulted in a dose-dependent reduction in plasma glucose and triglyceride levels. nih.govresearchgate.net

Superior Potency: The glucose-lowering effect of rivoglitazone in these models was found to be significantly more potent than that of its predecessors, pioglitazone (B448) and rosiglitazone (B1679542). The effective dose for rivoglitazone was substantially lower than for the comparator drugs. nih.govresearchgate.net

Insulin Sensitization: In Zucker fatty rats, rivoglitazone demonstrated a clear improvement in insulin resistance and a reduction in plasma triglycerides by accelerating their clearance from the plasma. researchgate.net

Gene Expression Modulation: Analysis of gene expression in the liver and heart of ZDF rats treated with rivoglitazone suggested that the compound may reduce hepatic glucose production and favorably modulate the balance of cardiac glucose and fatty acid metabolism. nih.govresearchgate.net

Adiponectin Regulation: Like other thiazolidinediones, rivoglitazone was shown to influence adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown. physiology.org Studies in animal models of obesity and diabetes showed that thiazolidinediones like rosiglitazone could correct altered adiponectin expression profiles in skeletal muscle. nih.gov

These promising preclinical data established rivoglitazone as a highly potent insulin sensitizer, justifying its progression into clinical development.

Evolution within the Thiazolidinedione Drug Class and Comparison to Analogues

The development of this compound occurred within the complex and evolving landscape of the thiazolidinedione drug class. This class of drugs, while effective in improving glycemic control, has been marked by significant safety concerns that have impacted the development and clinical use of its members.

The first-generation TZD, troglitazone (B1681588), was withdrawn from the market due to severe hepatotoxicity. This event cast a long shadow over the entire class and led to heightened regulatory scrutiny of subsequent TZDs, including rosiglitazone and pioglitazone. nih.gov Rosiglitazone itself later faced significant restrictions on its use due to an increased risk of cardiovascular events, particularly myocardial infarction. nih.gov Pioglitazone, while demonstrating some cardiovascular benefits in certain patient populations, has been associated with an increased risk of bladder cancer and is contraindicated in patients with heart failure. nih.govnih.gov

It was against this backdrop that rivoglitazone was developed, with the aim of offering a potent and potentially safer alternative.

Comparative Efficacy of Rivoglitazone

Clinical trials and subsequent meta-analyses provided valuable data comparing the efficacy of rivoglitazone to its analogues.

FeatureRivoglitazonePioglitazoneRosiglitazoneLobeglitazone
Glycemic Control High potency, with significant reductions in HbA1c. nih.govEffective in lowering HbA1c. nih.govEffective in lowering HbA1c. nih.govGlycemic efficacy similar to half-maximal dose of pioglitazone. nih.govnih.gov
Potency Considered the most potent PPARγ agonist among the newer TZDs. nih.govStandard efficacy.Standard efficacy.Considered a weaker anti-diabetic agent compared to full-dose pioglitazone. nih.govnih.gov
Lipid Profile Favorable impact on triglycerides. nih.govGenerally favorable impact on triglycerides and HDL cholesterol. nih.govAssociated with increases in LDL cholesterol and triglycerides.Data on lipid profile is less established in comparison.
Cardiovascular Profile Long-term cardiovascular impact not fully established.Some studies suggest potential cardiovascular benefits. nih.govAssociated with an increased risk of myocardial infarction. nih.govCardiovascular safety profile is still under evaluation.

This table provides a comparative overview of rivoglitazone and its analogues based on available clinical data.

A meta-analysis highlighted that high-dose rivoglitazone (1.5-2 mg/day) was superior to the full dose of pioglitazone (30-45 mg/day) in reducing HbA1c. The standard dose of rivoglitazone (1 mg/day) showed comparable glycemic efficacy to the full dose of pioglitazone. nih.govnih.gov Furthermore, rivoglitazone appeared to have a better glycemic efficacy and side effect profile, such as weight gain, when compared to lobeglitazone. nih.gov

Research Discontinuation of this compound in the Broader Drug Development Landscape

Despite the promising preclinical and early clinical data suggesting high potency and efficacy, the development of this compound did not proceed to market authorization. While there has been no official statement from Daiichi Sankyo detailing the specific reasons for the discontinuation of its development, the broader context of the pharmaceutical industry and the history of the thiazolidinedione class offer significant insights into the likely contributing factors.

The clinical development of new drugs, particularly for chronic conditions like type 2 diabetes, is a lengthy and expensive process with a high rate of attrition. The landscape for antidiabetic drugs, in particular, has been shaped by a heightened focus on cardiovascular safety, a direct consequence of the issues that arose with earlier thiazolidinediones. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), implemented more stringent requirements for demonstrating the cardiovascular safety of new antidiabetic therapies.

A 2013 review of rivoglitazone concluded that while it appeared to be more potent in its ability to lower HbA1c levels compared to other thiazolidinediones, further long-duration studies were necessary to fully assess the risks associated with the drug. The review stated that until such studies could be completed, rivoglitazone could not be recommended over then-currently approved drugs in its class. nih.gov The absence of published long-term cardiovascular outcome trials for rivoglitazone suggests that such studies may not have been initiated or were terminated early.

The significant financial investment and the inherent risk associated with conducting large-scale, long-term cardiovascular outcome trials, coupled with a market that was becoming increasingly crowded with newer classes of antidiabetic drugs with more favorable safety profiles (such as DPP-4 inhibitors, SGLT-2 inhibitors, and GLP-1 receptor agonists), likely played a pivotal role in the decision to discontinue the development of rivoglitazone. The legacy of safety concerns associated with the thiazolidinedione class undoubtedly created a high bar for any new entrant to overcome.

Q & A

Q. What is the primary pharmacological mechanism of Rivoglitazone hydrochloride in type 2 diabetes, and how can its PPARγ receptor activation be validated experimentally?

this compound acts as a PPARγ agonist, enhancing insulin sensitivity. To validate its activation efficacy, use reporter gene assays (e.g., luciferase-based systems) in PPARγ-transfected cell lines or measure binding affinity via competitive radioligand assays using labeled PPARγ ligands. Structural validation can be achieved through X-ray crystallography to analyze ligand-receptor interactions, as demonstrated in studies of its binding to PPARγ .

Q. What standardized protocols are recommended for assessing this compound’s glycemic efficacy in preclinical models?

Follow guidelines from diabetes pharmacopeial studies:

  • Use streptozotocin-induced diabetic rodents or db/db mice to model insulin resistance.
  • Measure fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) at baseline and post-treatment.
  • Compare results against controls (e.g., metformin or glyburide) using fixed-effects meta-analysis to account for inter-study variability .

Q. How should researchers address batch-to-batch variability in this compound during in vitro experiments?

  • Source compounds from validated suppliers (e.g., MedChemExpress) with ≥98% purity.
  • Perform HPLC-UV/MS to confirm chemical identity and purity.
  • Include positive controls (e.g., Rosiglitazone) in each experiment to normalize PPARγ activation data .

Advanced Research Questions

Q. How can structural modifications of this compound improve PPARγ subtype selectivity while minimizing off-target effects?

  • Use molecular docking simulations to predict interactions with PPARγ vs. α/δ isoforms.
  • Synthesize analogs with substitutions at the benzimidazole moiety (e.g., halogenation) and test in isoform-specific reporter assays .
  • Prioritize analogs showing >50-fold selectivity for PPARγ over α/δ, as seen in INT131 derivatives .

Q. What methodologies are critical for resolving contradictory findings on Rivoglitazone’s cardiovascular risks across clinical trials?

  • Conduct time-to-event analyses to assess myocardial infarction (MI) and cardiovascular mortality.
  • Apply Cochran’s Q test to evaluate heterogeneity between studies and adjust for confounders (e.g., baseline HbA1c, comorbidities) using multivariate regression .
  • Reference meta-analytical frameworks from Rosiglitazone studies, which identified a 43% increased MI risk (OR 1.43, 95% CI 1.03–1.98) .

Q. How can beta-cell function preservation by this compound be quantified in longitudinal studies?

  • Use hyperglycemic clamp techniques to measure insulin secretion dynamics.
  • Calculate the disposition index (insulin sensitivity × acute insulin response) at 6-month intervals.
  • Compare against historical data from ADOPT trial protocols, where Rosiglitazone showed a 15% monotherapy failure rate over 5 years .

Q. What experimental designs mitigate confounding factors when evaluating Rivoglitazone’s hepatotoxicity risk?

  • Include troglitazone as a positive control for hepatotoxicity in cell viability assays (e.g., HepG2 cells).
  • Monitor ALT/AST levels in rodent models over 12-week dosing periods.
  • Apply propensity score matching in retrospective clinical data to control for variables like pre-existing liver disease .

Methodological Guidance

Q. How should researchers validate PPARγ target engagement in vivo after Rivoglitazone administration?

  • Perform ChIP-seq on liver or adipose tissue to assess PPARγ-DNA binding.
  • Quantify downstream biomarkers (e.g., adiponectin, FABP4) via ELISA or qPCR .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in Rivoglitazone studies?

  • Fit data to sigmoidal Emax models using nonlinear regression.
  • Calculate EC50 values and compare 95% confidence intervals across replicates.
  • Use Akaike’s Information Criterion to evaluate model fit .

Q. How can conflicting results on Rivoglitazone’s adipogenic effects be reconciled across cell lines?

  • Standardize differentiation protocols (e.g., 3T3-L1 preadipocytes) with identical media formulations.
  • Include Rosiglitazone as a reference agonist and report fold-change in lipid accumulation via Oil Red O staining.
  • Disclose cell passage numbers and serum lot variations in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivoglitazone hydrochloride
Reactant of Route 2
Rivoglitazone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.